molecular formula C9H8F3NO2 B2918325 3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid CAS No. 682803-69-6

3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid

Cat. No.: B2918325
CAS No.: 682803-69-6
M. Wt: 219.163
InChI Key: VFDYOXDGOOASSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid is an organic compound with the molecular formula C9H8F3NO2 It is a derivative of propanoic acid, featuring an amino group and a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate trifluorophenyl derivative.

    Amination: The trifluorophenyl derivative undergoes amination to introduce the amino group.

    Propanoic Acid Derivatization: The amino-trifluorophenyl compound is then reacted with a propanoic acid derivative under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure to favor the desired reaction pathway.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Oxides of the amino group.

    Reduction Products: Amines or other reduced derivatives.

    Substitution Products: Substituted trifluorophenyl derivatives.

Scientific Research Applications

3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The trifluorophenyl group may enhance binding affinity, while the amino group can participate in hydrogen bonding or other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-fluorophenyl)propanoic acid
  • 3-Amino-3-(4-chlorophenyl)propanoic acid
  • 2-Amino-3-(4-trifluoromethoxy-phenyl)propanoic acid

Uniqueness

3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly alter its chemical and biological properties compared to similar compounds. The trifluorophenyl group can enhance lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-amino-3-(2,3,4-trifluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-5-2-1-4(8(11)9(5)12)6(13)3-7(14)15/h1-2,6H,3,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDYOXDGOOASSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(CC(=O)O)N)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.